molecular formula C25H28N2O3S B6039055 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B6039055
M. Wt: 436.6 g/mol
InChI Key: OJIYUOWFADDNNT-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzenesulfonyl derivative, followed by the introduction of the anilino group and subsequent acetamide formation. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur, where the benzenesulfonyl group is replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled environmental parameters. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide stands out due to its unique chemical structure and properties. Similar compounds include:

    2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide: This compound shares the benzenesulfonyl and acetamide groups but differs in the anilino substitution.

    N-HYDROXY-2-[4-(4-PHENOXY-BENZENESULFONYL)-TETRAHYDRO-PYRAN-4-YL]-ACETAMIDE: This compound has a similar sulfonyl group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-18(2)21-12-14-22(15-13-21)27(31(29,30)23-8-6-5-7-9-23)17-25(28)26-24-16-19(3)10-11-20(24)4/h5-16,18H,17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYUOWFADDNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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